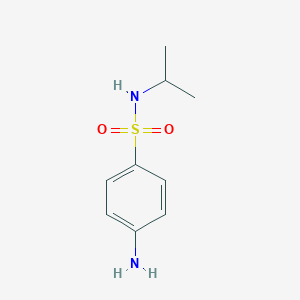
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Hydrazinecarbothioamide, 2-(3-hydroxyphenyl)-N-phenyl-, (E)-' and has a molecular formula of C14H12N2OS.
Mechanism Of Action
The mechanism of action of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has shown to inhibit the activity of certain enzymes, which play a crucial role in the development of diseases.
Biochemical And Physiological Effects
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help in reducing inflammation in the body.
Advantages And Limitations For Lab Experiments
The advantages of using (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide in lab experiments are its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases. However, the limitations of using this compound in lab experiments are its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide. One potential direction is to investigate the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate the potential applications of this compound in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis are phenylhydrazine, thiourea, and 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.
Scientific Research Applications
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
76572-75-3 |
|---|---|
Product Name |
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide |
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
InChI Key |
NCHUSBPRQKECMH-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
Other CAS RN |
76572-75-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)







![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)